molecular formula C14H11N3O4S B2790891 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide CAS No. 300559-51-7

2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide

Cat. No. B2790891
CAS RN: 300559-51-7
M. Wt: 317.32
InChI Key: MOWWSPAWWJGRBC-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the development and function of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of various B-cell malignancies and autoimmune diseases.

Mechanism of Action

2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for B-cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit the growth of B-cell tumors. This compound has also been shown to reduce the levels of autoantibodies and inflammatory cytokines in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide is its high potency and selectivity for BTK, which allows for effective inhibition of B-cell receptor signaling with minimal off-target effects. However, this compound has some limitations, including its relatively short half-life and poor solubility, which may limit its efficacy in vivo.

Future Directions

There are several future directions for the development and application of 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide. One potential direction is the combination of this compound with other targeted therapies or chemotherapy agents to enhance its efficacy and overcome resistance. Another direction is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Additionally, the therapeutic potential of this compound in other B-cell malignancies and autoimmune diseases warrants further investigation.

Synthesis Methods

The synthesis of 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylic acid with an amine to form the amide bond. The final product is obtained after several purification steps, including crystallization and column chromatography.

Scientific Research Applications

2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide has been extensively studied for its therapeutic potential in the treatment of B-cell malignancies and autoimmune diseases. In preclinical studies, this compound has demonstrated potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and subsequent inhibition of B-cell proliferation and survival.

properties

IUPAC Name

(E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c15-8-10(14(16)18)7-11-3-6-13(21-11)9-1-4-12(5-2-9)22(17,19)20/h1-7H,(H2,16,18)(H2,17,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWWSPAWWJGRBC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.